molecular formula C9H6ClNO3S B023764 1-Chloroisoquinoline-5-sulfonic acid CAS No. 105627-80-3

1-Chloroisoquinoline-5-sulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
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Patent
US06248738B1

Procedure details

A suspension of 1-chloro-5-isoquinolinesulphonic acid (1.14 g, 4.68 mmol) in thionyl chloride (13 mL) and DMF (0.3 mL, 3.9 mmol) was heated to reflux for 3 h. Concentration in vacuo and azeotroping with toluene gave 1-chloro-5-chlorosulphonylisoquinoline as an off-white solid which was used immediately.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([S:12]([OH:15])(=O)=[O:13])[C:6]=2[CH:5]=[CH:4][N:3]=1.CN(C=O)C.S(Cl)([Cl:23])=O>>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([S:12]([Cl:23])(=[O:15])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C(C=CC=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.